Pyrimidin-4(3H)-ones are a class of heterocyclic compounds characterized by a pyrimidine ring with a ketone group at the 4-position and a nitrogen atom at the 3-position. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. 6-(2-Cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one belongs to this class of compounds, featuring a 2-cyclopentylethyl substituent at the 6-position and a methylthio group at the 2-position.
Synthesis Analysis
While the synthesis of 6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one is not described in the provided literature, general synthesis strategies for pyrimidin-4(3H)-ones typically involve condensation reactions of various starting materials, such as thioureas, amidines, or guanidines, with β-keto esters or their equivalents [, , , , , , , , , , , , ]. Based on these strategies, a potential synthetic route for 6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one could involve the condensation of a suitably substituted thiourea with a β-keto ester bearing the 2-cyclopentylethyl substituent, followed by appropriate modifications to introduce the methylthio group.
Molecular Structure Analysis
The molecular structure of 6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one can be predicted based on general structural features of pyrimidin-4(3H)-ones. These compounds typically exhibit a planar or near-planar pyrimidine ring with various substituents influencing their overall conformation and physicochemical properties [, , , , , , , , , ].
Chemical Reactions Analysis
Pyrimidin-4(3H)-ones are versatile building blocks in organic synthesis and can undergo various chemical transformations, including alkylation, acylation, halogenation, and condensation reactions, among others [, , , , , , , , , ]. These reactions allow for further structural diversification and functionalization of the pyrimidin-4(3H)-one core.
Compound Description: This compound is a pyrimidin-4(3H)-one derivative synthesized as a potential reverse transcriptase (RT) inhibitor of the human immunodeficiency virus type 1 (HIV-1). Structural analysis confirms its existence in the 3H-tautomeric form. []
Compound Description: This series of compounds represents a general structure for methylsulfanylpyridinones. These compounds are notable for their oxidation to corresponding uracils (VIII) when reacted with hydrogen peroxide in acetic acid. []
Compound Description: This class of compounds serves as a precursor for synthesizing β-D-glucopyranosyloxy and β-D-glucopyranosyl pyrimidine derivatives. When reacted with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, these compounds yield a mixture of 4-(β-D-glucopyranosyloxy)pyrimidine and 3-(β-D-glucopyranosyl)pyrimidine. []
Compound Description: This series encompasses novel S‐DABO derivatives incorporating a substituted 1,2,3‐triazole moiety on the C‐2 side chain. Synthesized using the CuAAC reaction, these compounds were evaluated for HIV‐1 inhibitory activity. []
Compound Description: This series represents derivatives of 2-thiouracil, known for their diverse biological activities. These compounds are particularly interesting for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase and for their antimalarial properties. []
Compound Description: These compounds were designed as potential inhibitors of dihydrofolate reductase (DHFR) from opportunistic microorganisms such as Pneumocystis carinii (pc), Toxoplasma gondii (tg), and Mycobacterium avium (ma). []
Compound Description: This series of compounds was synthesized and evaluated for analgesic, anti-inflammatory, and ulcerogenic index activities. The study highlighted the potential of these thieno[2,3-d]pyrimidin-4(3H)-one derivatives in drug development for pain and inflammation. [, ]
Compound Description: BIQO-19 is a quinazolin-4(3H)-one derivative identified as a potential therapeutic agent for non-small cell lung cancer (NSCLC), exhibiting antiproliferative activity by targeting aurora kinase A (AKA). []
Compound Description: Compound 6a emerged as a promising lead compound for developing new treatments for Clostridium difficile infection (CDI). It exhibits good potency against C. difficile, selectivity over normal gut microflora, low cytotoxicity against mammalian cells, and acceptable stability in simulated gastric and intestinal fluids. []
Compound Description: This compound represents a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. []
Compound Description: This series of compounds was synthesized and found to possess antimycobacterial activity, particularly against Mycobacterium tuberculosis H37Rv. []
Compound Description: This compound demonstrates antimicrobial activity against a range of bacteria and fungi, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. []
15. 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []
Compound Description: This series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibits potent antimicrobial activity, surpassing the reference drug Streptomycin in some assays. Docking studies suggest that these compounds might exert their antimicrobial effects by binding to the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD). []
Compound Description: This series represents potent phosphodiesterase 7 (PDE7) inhibitors. Compound 28e from this series shows high selectivity for PDE7 with single-digit nanomolar potency and displays potent cellular efficacy. []
Compound Description: This series includes compounds that target the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), exhibiting good in vitro antiviral activity. []
Compound Description: This series focuses on incorporating a lactosylthio moiety at the 2-position of the thieno[2,3-d]pyrimidin-4(3H)-one core. []
19. []Benzothieno[3,2-d]pyrimidin-4(3H)one and []benzothieno[3,2-d]pyrimidine []
Compound Description: This study investigated the electrophilic substitutions of []benzothieno[3,2-d]pyrimidin-4(3H)one and []benzothieno-[3,2-d]pyrimidine, providing insights into the reactivity and potential derivatization strategies for these fused heterocyclic systems. []
20. 2-Aryl substituted quinazolin-4(3H)-one, pyrido[4,3-d] pyrimidin-4(3H)-one and pyrido[2,3-d]pyrimidin-4(3H)-one derivatives []
Compound Description: These compounds were investigated for their inhibitory activity against microsomal prostaglandin E2 synthase-1 (mPGES-1). []
Compound Description: These pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Compound Description: This series of compounds was investigated for their antifolate activity against dihydrofolate reductase (DHFR) from various organisms, including Pneumocystis carinii (pc), Toxoplasma gondii (tg), Mycobacterium avium (ma), and rat liver (rl). []
Compound Description: These pyrimidine derivatives, synthesized using conventional and heterogeneous catalytic conditions, exemplify the diversity achievable through modifications on the pyrimidine ring. []
Compound Description: This series comprises potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds were designed to target the HIV-1 reverse transcriptase enzyme. []
Compound Description: This series exemplifies a library of pyrimido[4,5-d]pyrimidin-4(3H)-ones synthesized through a one-pot four-component protocol involving a triple Mannich reaction. []
Compound Description: This pyrrolo[2,3-d]pyrimidin-4(3H)-one derivative has been structurally characterized, revealing intricate hydrogen-bonding networks within its crystal structure. []
Compound Description: This benzothieno[2,3-d]pyrimidin-4(3H)-one derivative has been structurally characterized, revealing its planar thienopyrimidine ring system and intermolecular interactions. []
Compound Description: This benzofuro[3,2-d]pyrimidin-4(3H)-one derivative has been structurally characterized, revealing a planar heterocyclic core and the influence of C—H⋯π hydrogen-bonding interactions on its crystal packing. []
32. 3-(Aryl)-2,6-diphenylpyrimidin-4(3H)-ones, Ethyl-1-(aryl)-1,6-dihydro-2-(aryl)-6-oxopyrimidine-4-carboxylates and 6-(4-Arylphenyl)-2-isopropylpyrimidin-4(3H)-one []
Compound Description: This series highlights a range of pyrimidin-4(3H)-one derivatives synthesized using microwave irradiation, a green chemistry approach. []
Compound Description: This benzothieno[2,3-d]pyrimidin-4(3H)-one derivative has been structurally characterized, revealing its crystal packing stabilized by various intermolecular interactions. []
Compound Description: This thieno[2,3-d]pyrimidin-4(3H)-one derivative has been structurally characterized, revealing a nearly coplanar fused ring system and the dominance of van der Waals forces in its crystal packing. []
35. 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one and 2-amino-6-(N-methylanilino)-5-nitropyrimidin-4(3H)-one []
Compound Description: These two pyrimidin-4(3H)-one derivatives have been structurally characterized, highlighting the role of hydrogen bonding in their crystal packing. []
36. 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one monohydrate and 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate []
Compound Description: These pyrimidin-4(3H)-one derivatives have been structurally characterized, revealing the influence of hydrogen bonding and nitroso groups on their crystal packing. []
Compound Description: This compound, a naphtha[1′,2′:5,6]pyrano[2,3-d]pyrimidin-4(3H)-one derivative, was synthesized via a multistep procedure involving an aza-Wittig reaction. []
Compound Description: This thieno[2,3-d]pyrimidin-4(3H)-one derivative has been structurally characterized, revealing its conformational preferences and intermolecular interactions. []
Compound Description: This pyrimidin-4(3H)-one derivative, structurally characterized, shows a cyclohexane ring in a chair conformation and intermolecular hydrogen bonding. []
Compound Description: These isomeric pyrimidine solvates highlight the impact of subtle structural variations on conformation and hydrogen bonding patterns. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.